Sulfanilic acid monohydrate

Organic Synthesis Diazotization Azo Dye Chemistry

Choose Sulfanilic acid monohydrate (CAS 6101-32-2) for guaranteed stoichiometric consistency in diazotization, azo dye syntheses (e.g., Methyl Orange), and compendial testing. Unlike the anhydrous form, the monohydrate’s stable water of crystallization ensures accurate limiting reagent calculations and reproducible yields without pre-drying. This zwitterionic, off-white crystalline solid meets ACS specifications for acid-base titrimetry and supports solvent-free, self-catalyzed process chemistry. Ideal for GLP laboratories and industrial R&D seeking reliable, high-purity arylsulfonic acid intermediates.

Molecular Formula C6H9NO4S
Molecular Weight 191.21 g/mol
CAS No. 6101-32-2
Cat. No. B3274547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfanilic acid monohydrate
CAS6101-32-2
Molecular FormulaC6H9NO4S
Molecular Weight191.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)S(=O)(=O)O.O
InChIInChI=1S/C6H7NO3S.H2O/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,7H2,(H,8,9,10);1H2
InChIKeySDVQKFCSHBDLMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulfanilic Acid Monohydrate (CAS 6101-32-2): Sourcing the Hydrate for Reproducible Analytical & Synthetic Workflows


Sulfanilic acid monohydrate (4-aminobenzenesulfonic acid hydrate, CAS 6101-32-2) is the crystalline hydrated form of this versatile arylsulfonic acid, with a molecular weight of 191.21 g/mol . It is an off-white solid that is a zwitterion, which explains its relatively high decomposition point compared to non-zwitterionic aniline derivatives [1]. The compound exists in multiple hydration states (anhydrous, monohydrate, dihydrate) and is widely used as a key intermediate in the synthesis of azo dyes and sulfa drugs, as well as a critical reagent in quantitative analytical chemistry [2].

Why 'Sulfanilic Acid' is Not a Single, Interchangeable Commodity


The term 'sulfanilic acid' can refer to chemically distinct forms: the anhydrous compound (CAS 121-57-3), the monohydrate (CAS 6101-32-2), or the less common dihydrate [1]. Crucially, the monohydrate is the preferred starting material for diazotization reactions due to its reliable stoichiometry [2]. While the anhydrous form can be used, its use requires careful drying to ensure accurate mass and reaction yield, as the monohydrate loses water at around 100 °C, potentially altering the effective molar quantity if not properly accounted for [1]. This means that for critical applications in analytical method development, certified reference materials, and high-yield syntheses, substituting the monohydrate for an unspecified form can introduce significant variability and error .

Quantitative Differentiation Guide for Sulfanilic Acid Monohydrate Procurement


Stoichiometric Precision: Monohydrate Enables Accurate Reaction Yields vs. Undefined Hydrates

Sulfanilic acid monohydrate is the preferred reagent for diazotization and azo coupling reactions because its defined hydration state allows for precise stoichiometric calculations. For instance, in the classic synthesis of Methyl Orange, the monohydrate (MW 191.21) is weighed directly for use as the limiting reagent, whereas the use of the anhydrous form (MW 173.19) would require a different mass to achieve the same molar quantity [1]. This direct weighing avoids the additional step and potential error of pre-drying the reagent, as the monohydrate's water of crystallization is an integral part of its crystal lattice and does not affect the reaction medium's water content in the same way as absorbed moisture would in the anhydrous form [2].

Organic Synthesis Diazotization Azo Dye Chemistry Process Chemistry

Regulated Analytical Compliance: Defined Assay Range for Monohydrate vs. Anhydrous Form in ACS Grade

The ACS Reagent Chemicals monograph explicitly differentiates the monohydrate and anhydrous forms of sulfanilic acid for assay and testing. The assay specification for the reagent is 98.0–102.0% of the labeled form [1]. In acid-base titrimetry, the calculation of the assay is form-dependent: 1 mL of 0.1 N sodium hydroxide corresponds to 0.01732 g of the anhydrous form (NH2C6H4SO3H) but 0.01912 g of the monohydrate form (NH2C6H4SO3H · H2O) [2]. This distinction is critical for laboratories adhering to compendial or regulatory standards, ensuring that the correct conversion factor is used to validate the purity of the received material [1].

Analytical Chemistry Quality Control Reagent Specification Titrimetry

Analytical Performance: High Precision in HPLC Determination of Sulfanilic Acid at 0.2% Levels

In a collaborative AOAC International study, a high-performance liquid chromatographic (HPLC) method was validated for determining sulfanilic acid as an impurity in the food dye FD&C Yellow No. 6 [1]. The study reported that for a sulfanilic acid concentration of 0.2%, the standard deviation for one analysis in any one laboratory was 0.015% [1]. This level of precision for a relatively low-level determination underscores the suitability of sulfanilic acid as an analyte in validated, multi-laboratory methods, and by extension, the reliability of high-purity forms for such critical applications [1].

Analytical Chemistry HPLC Method Validation Food Dye Analysis

Synthetic Versatility: Solvent-Free Azo Dye Synthesis Enabled by Self-Catalyzed Diazotization

Sulfanilic acid monohydrate can participate in solvent-free solid-solid reactions with electron donors and solid sodium nitrite to afford azo dyes via a self-catalyzed diazotization mechanism, achieving moderate yields without the use of traditional liquid acids or organic solvents [1]. This contrasts with the diazotization of other aniline derivatives (e.g., o-, m-, and p-nitroaniline) under the same conditions, which require the addition of an external catalyst like p-toluenesulfonic acid (PTSA) to proceed in good yields [1]. The zwitterionic nature and the presence of the sulfonic acid group in sulfanilic acid enable this unique self-catalyzed pathway [1].

Green Chemistry Azo Dye Synthesis Solvent-Free Synthesis Sustainable Chemistry

Where Sulfanilic Acid Monohydrate (CAS 6101-32-2) is the Proven Choice


Preparative Azo Dye Synthesis (e.g., Methyl Orange) Requiring Precise Stoichiometry

For educational and industrial syntheses of azo dyes like Methyl Orange, the monohydrate form is the standard reagent. Its stable, defined water content allows for accurate calculation of the limiting reagent, ensuring reproducible yields and product quality. This avoids the need for pre-drying, which is a common source of error with the anhydrous form. [1]

Quality Control & Regulatory Testing for ACS-Grade Reagents

Laboratories performing compendial testing or operating under Good Laboratory Practice (GLP) guidelines require reagents with clearly defined specifications. The monohydrate's distinct assay factor in acid-base titrimetry is explicitly defined by the American Chemical Society, making it the correct choice for verifying purity and ensuring compliance. [1]

Green Chemistry & Solvent-Free Synthetic Process Development

In the development of more sustainable manufacturing processes, the ability of sulfanilic acid monohydrate to undergo self-catalyzed diazotization under solvent-free conditions provides a clear advantage. This property enables process chemists to design routes that minimize or eliminate hazardous solvents and acid catalysts, leading to significant environmental and economic benefits. [1]

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